6-chloro-4-[2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
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Overview
Description
Preparation Methods
The synthesis of (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one can be achieved through two related methods :
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First Method
Step 1: Acylation of 4-chloroaniline with pivaloyl chloride in the presence of sodium carbonate in toluene to form the anilide.
Step 2: Acylation of the anilide with ethyl trifluoroacetate using butyllithium in tetrahydrofuran, followed by hydrolysis with hydrochloric acid to yield 2’-amino-5’-chloro-2,2,2-trifluoroacetophenone.
Step 3: Benzylation of the acetophenone with 4-methoxybenzyl chloride in basic alumina to obtain the protected acetophenone.
Step 4: Regioselective condensation of the protected acetophenone with cyclopropylacetylene using butyllithium in tetrahydrofuran in the presence of (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol to yield the (S)-isomer of the tertiary alcohol.
Step 5: Cyclization of the tertiary alcohol with phosgene and triethylamine or potassium carbonate in toluene/tetrahydrofuran to form the benzoxazinone.
Step 6: Deprotection of the benzoxazinone with ceric ammonium nitrate in acetonitrile/water.
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Second Method
Step 1: Condensation of 2’-amino-5’-chloro-2,2,2-trifluoroacetophenone with cyclopropylacetylene using butyllithium or ethylmagnesium bromide in tetrahydrofuran to form (±)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol.
Step 2: Cyclization of the butyn-2-ol with carbonyldiimidazole in hot tetrahydrofuran to yield the racemic benzoxazinone.
Step 3: Optical resolution of the racemic benzoxazinone by condensation with (S)-(-)-camphanoyl chloride using dimethylaminopyridine in dichloromethane to form a diastereomeric mixture, which is resolved by crystallization and decomposed with hydrochloric acid in ethanol or butanol.
Chemical Reactions Analysis
(S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethyl positions, using appropriate reagents and conditions.
Common reagents used in these reactions include butyllithium, ethylmagnesium bromide, phosgene, triethylamine, potassium carbonate, and ceric ammonium nitrate . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one has several scientific research applications :
Chemistry: It is used as a reference compound in the study of non-nucleoside reverse transcriptase inhibitors.
Biology: The compound is used in biological research to study the inhibition of HIV-1 reverse transcriptase and its effects on viral replication.
Medicine: It is a key component in highly active antiretroviral therapy (HAART) for the treatment of HIV infections.
Industry: The compound is used in the pharmaceutical industry for the development of antiretroviral drugs.
Mechanism of Action
The mechanism of action of (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one involves the inhibition of the HIV-1 reverse transcriptase enzyme . This enzyme is responsible for the transcription of viral RNA into DNA, a critical step in the replication of the virus. By inhibiting this enzyme, the compound prevents the replication of the virus and reduces the viral load in infected individuals . The compound also affects various cytochrome P450 enzymes, including cytochrome P450 3A, cytochrome P450 2B6, cytochrome P450 2C9, and cytochrome P450 2C19 .
Comparison with Similar Compounds
(S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one is unique among non-nucleoside reverse transcriptase inhibitors due to its high potency and selectivity . Similar compounds include:
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV infections.
Delavirdine: A non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Etravirine: A newer non-nucleoside reverse transcriptase inhibitor with activity against HIV strains resistant to other inhibitors.
These compounds share a similar mechanism of action but differ in their chemical structures, potencies, and resistance profiles .
Properties
IUPAC Name |
6-chloro-4-[2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/i1D2,2D2,8D |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOQHMRABVBWPR-YAJIPLGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F)([2H])[2H])[2H] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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